molecular formula C22H29NO B12380802 Icmt-IN-40

Icmt-IN-40

Cat. No.: B12380802
M. Wt: 323.5 g/mol
InChI Key: BLXSCTXCDYHAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-40: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound exhibits an IC50 value of 0.031 μM, indicating its high efficacy in inhibiting ICMT .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-40 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are detailed in the literature, but generally, it involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but typically, such compounds are synthesized in controlled laboratory environments using standard organic synthesis techniques. The process may involve multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-40 primarily undergoes inhibition reactions with ICMT. It forms a reversible complex with ICMT, inducing a conformational change that enhances its inhibitory effects .

Common Reagents and Conditions: The synthesis and reactions involving this compound typically require reagents such as solvents (e.g., DMSO), catalysts, and other organic compounds. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products: The major product formed from the reaction of this compound with ICMT is a stable enzyme-inhibitor complex that effectively inhibits the enzyme’s activity .

Mechanism of Action

Icmt-IN-40 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the post-translational modification of proteins. This inhibition disrupts the modification process, leading to altered protein function and localization. The molecular targets of this compound include oncogenic proteins such as RAS, which are involved in various signaling pathways. By inhibiting ICMT, this compound can reduce the activity of these proteins, thereby affecting cellular processes such as proliferation and survival .

Properties

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylaniline

InChI

InChI=1S/C22H29NO/c1-18-9-11-20(12-10-18)23-15-13-22(19-7-5-4-6-8-19)14-16-24-21(2,3)17-22/h4-12,23H,13-17H2,1-3H3

InChI Key

BLXSCTXCDYHAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3

Origin of Product

United States

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